molecular formula C18H17NO5 B5726053 4-(methoxycarbonyl)benzyl 2-(acetylamino)benzoate

4-(methoxycarbonyl)benzyl 2-(acetylamino)benzoate

Cat. No. B5726053
M. Wt: 327.3 g/mol
InChI Key: VDPIYVABXUXSHY-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzyl 2-(acetylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, N-(4-(methoxycarbonyl)benzyl)-2-(acetylamino)benzoate, and is commonly referred to as MABA. MABA is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.

Scientific Research Applications

MABA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MABA is in the development of fluorescent probes for imaging biological systems. MABA has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
MABA has also been studied for its potential use as a drug delivery system. The compound has been shown to be biocompatible and can be easily incorporated into various drug delivery systems. This makes MABA a promising candidate for the development of targeted drug delivery systems for the treatment of various diseases.

Mechanism of Action

The mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MABA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects
MABA has been shown to have a number of biochemical and physiological effects. Studies have shown that MABA can improve cognitive function, enhance memory retention, and reduce anxiety and depression. MABA has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MABA in laboratory experiments is its stability and solubility in organic solvents. This makes it easy to incorporate into various experimental setups. However, one of the limitations of using MABA is its high cost, which can be a barrier to its use in some experiments.

Future Directions

There are many potential future directions for the study of MABA. One area of research that shows promise is the development of MABA-based drug delivery systems for the treatment of various diseases. Another area of research is the development of MABA-based fluorescent probes for use in imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of MABA and its potential applications in various fields of scientific research.
Conclusion
In conclusion, MABA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MABA involves the reaction of 4-(methoxycarbonyl)benzyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. MABA has been extensively studied for its potential applications in the development of fluorescent probes for imaging biological systems, drug delivery systems, and its effects on cognitive function, memory retention, anxiety, and depression. While there are limitations to its use in laboratory experiments, the future directions for the study of MABA are promising.

Synthesis Methods

The synthesis of MABA involves the reaction of 4-(methoxycarbonyl)benzyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield MABA. This synthesis method has been optimized to achieve high yields of MABA with a purity of over 95%.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 2-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12(20)19-16-6-4-3-5-15(16)18(22)24-11-13-7-9-14(10-8-13)17(21)23-2/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPIYVABXUXSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)benzyl 2-(acetylamino)benzoate

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